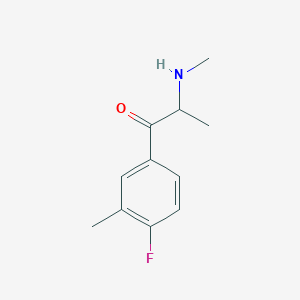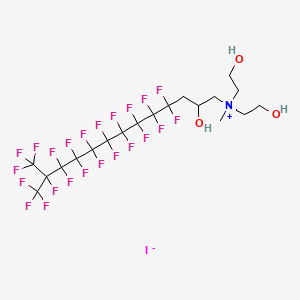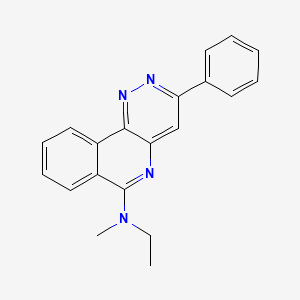
Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- is a heterocyclic compound that belongs to the class of pyridazinoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazine ring fused with an isoquinoline ring, and it is substituted with an ethylmethylamino group and a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- can be achieved through various synthetic routes. One common method involves the autoxidation of 4-hydrazinylquinolin-2(1H)-ones. This process typically requires specific reaction conditions, including the use of IR and NMR (1H and 13C) spectroscopy, mass spectral data, and elemental analysis to confirm the structure of the synthesized compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts and reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazinoisoquinolines.
Wissenschaftliche Forschungsanwendungen
Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and have been studied for their pharmacological activities.
Pyridazino[4,3-c]quinolines: These compounds are closely related and have been evaluated for their potential therapeutic applications.
Uniqueness
Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- is unique due to its specific substitution pattern and the presence of both ethylmethylamino and phenyl groups
Eigenschaften
CAS-Nummer |
96825-83-1 |
|---|---|
Molekularformel |
C20H18N4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N-ethyl-N-methyl-3-phenylpyridazino[4,3-c]isoquinolin-6-amine |
InChI |
InChI=1S/C20H18N4/c1-3-24(2)20-16-12-8-7-11-15(16)19-18(21-20)13-17(22-23-19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
CXPLOPJUAUESAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C1=NC2=CC(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


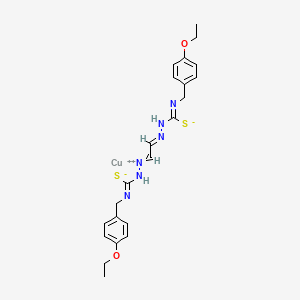


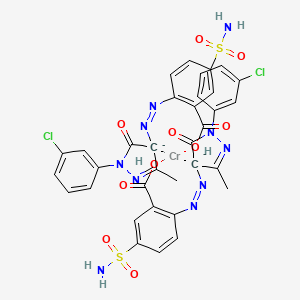



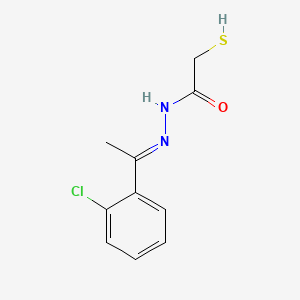

![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)
